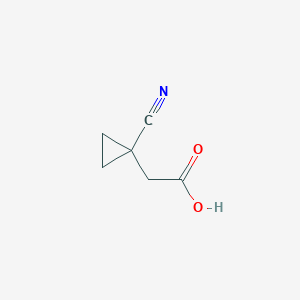

2-(1-Cyanocyclopropyl)acetic acid

Description

2-(1-Cyanocyclopropyl)acetic acid is a cyclopropane derivative featuring a cyano (-CN) group attached to the cyclopropane ring and an acetic acid (-CH₂COOH) side chain. The cyclopropane ring imparts significant strain, influencing its reactivity and conformational stability. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties .

Properties

IUPAC Name |

2-(1-cyanocyclopropyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-4-6(1-2-6)3-5(8)9/h1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZDYYIGNWYVNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803588-23-9 | |

| Record name | 2-(1-cyanocyclopropyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Cyanocyclopropyl)acetic acid typically involves the reaction of cyclopropane derivatives with cyanide sources under controlled conditions. One common method includes the cyanoacetylation of cyclopropane derivatives using alkyl cyanoacetates. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyanoacetylation processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group in 2-(1-cyanocyclopropyl)acetic acid enables esterification and amidation under standard coupling conditions. For example:

-

Amide bond formation : Reaction with primary amines in the presence of coupling agents like HATU and DIPEA in DMF yields substituted amides. This method, analogous to protocols used for similar nitrile-containing compounds (e.g., peptidyl nitriles targeting cysteine proteases), achieves high yields (80–95%) .

-

Esterification : Treatment with alcohols under acidic or Mitsunobu conditions generates esters, such as ethyl derivatives. Similar reactions for cyano-substituted acetic acids show complete conversion when using trifluoroacetic anhydride as a catalyst .

Table 1: Representative Reactions of the Carboxylic Acid Group

Nitrile Group Reactivity

The cyano group participates in nucleophilic addition and hydrolysis:

-

Hydrolysis : Under acidic (H2SO4/H2O) or basic (NaOH/H2O) conditions, the nitrile converts to a carboxylic acid, forming 2-(1-carboxycyclopropyl)acetic acid. This is consistent with hydrolysis trends observed in structurally related compounds .

-

Condensation : In the presence of thiols or amines, the nitrile undergoes nucleophilic attack to form thioamides or amidines. For example, reaction with cysteamine generates heterocyclic derivatives with potential bioactivity .

Table 2: Nitrile-Driven Reactions

Cyclopropane Ring Modifications

The strained cyclopropane ring undergoes regioselective ring-opening under specific conditions:

-

Acid-Catalyzed Ring-Opening : Treatment with HCl in acetic acid generates allylic derivatives via carbocation rearrangement. This mirrors mechanisms observed in benzopinacol rearrangements .

-

Radical Reactions : Exposure to UV light in the presence of iodine initiates radical-mediated cleavage, yielding alkenes or alkyl iodides .

Thermal and Catalytic Stability

-

Thermal Degradation : At temperatures >200°C, decarboxylation occurs, releasing CO2 and forming 1-cyanocyclopropane. FT-IR studies of analogous compounds confirm loss

Scientific Research Applications

Medicinal Chemistry Applications

Antiparasitic Activity

Recent studies have highlighted the potential of 2-(1-Cyanocyclopropyl)acetic acid as a lead compound in the development of drugs targeting neglected tropical diseases. Specifically, it has been evaluated for its inhibitory activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, both of which are responsible for serious health issues such as African sleeping sickness and malaria. In one study, derivatives of this compound exhibited promising inhibition rates against rhodesain (an enzyme from T. brucei) with a Ki value of 5.06 µM, indicating its potential as an antitrypanosomal agent .

Pharmaceutical Development

The compound's structural characteristics enable it to participate in various chemical reactions that are crucial for synthesizing new pharmaceutical agents. Its carboxylic acid group can form esters and amides, which are commonly used in drug formulation. Furthermore, the rigidity introduced by the cyclopropane ring may enhance the binding affinity of these compounds to biological targets.

Agricultural Science Applications

Plant Growth Regulators

The structural motifs present in this compound suggest its potential as a bioisostere of natural plant hormones like abscisic acid (ABA). Research indicates that compounds with similar structures can effectively regulate plant water use efficiency and stress responses. Experimental data show that derivatives of this compound can activate ABA signaling pathways in plants, leading to improved drought resistance without compromising biomass accumulation .

Material Science Applications

Polymer Synthesis

In material science, this compound can serve as a building block for synthesizing polymers with tailored properties. The compound's functional groups allow for various polymerization reactions, potentially leading to materials with enhanced mechanical and thermal properties. Its application in producing coatings or adhesives is also being explored due to its ability to improve adhesion and durability.

Comparative Data Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiparasitic drug development | Ki = 5.06 µM against rhodesain |

| Agricultural Science | Plant growth regulation | Enhanced drought resistance in model plants |

| Material Science | Polymer synthesis | Improved mechanical properties in experimental setups |

Case Studies

Case Study 1: Antiparasitic Research

A study focused on synthesizing derivatives of this compound to assess their efficacy against T. brucei and P. falciparum. The research involved systematic modification of the compound's structure to optimize its inhibitory activity. Results demonstrated that specific modifications led to significant improvements in potency against both pathogens, suggesting a viable pathway for developing new treatments for these diseases .

Case Study 2: Agricultural Applications

In another investigation, researchers tested various derivatives of this compound on Arabidopsis plants under drought conditions. The compounds were shown to activate ABA receptors more effectively than ABA itself, resulting in superior water use efficiency without detrimental effects on plant growth . This highlights its potential role in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 2-(1-Cyanocyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The cyanocyclopropyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and substituents of 2-(1-cyanocyclopropyl)acetic acid with analogous cyclopropane acetic acid derivatives:

| Compound Name | Substituent on Cyclopropane | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | -CN | C₆H₇NO₂ | 139.13 | Cyano, carboxylic acid |

| [(1S,2R)-2-Hexylcyclopropyl]acetic acid | -C₆H₁₃ (hexyl) | C₁₁H₂₀O₂ | 184.28 | Alkyl, carboxylic acid |

| 2-(1-(Mercaptomethyl)cyclopropyl)acetic acid | -CH₂SH (mercaptomethyl) | C₆H₁₀O₂S | 146.21 | Thiol, carboxylic acid |

| 2-(1-Aminocyclopropyl)acetic acid | -NH₂ | C₅H₉NO₂ | 115.13 | Amine, carboxylic acid |

| [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride | -CH₂NH₂·HCl | C₆H₁₂ClNO₂ | 165.62 | Amine hydrochloride, carboxylic acid |

| 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid | Benzofuran, -S-iPr, -C₆H₁₁ | C₁₉H₂₄O₃S | 332.44 | Benzofuran, thioether, carboxylic acid |

Key Observations :

- Polarity: The cyano group in this compound increases polarity compared to alkyl-substituted analogues like [(1S,2R)-2-hexylcyclopropyl]acetic acid, which is more hydrophobic .

- Reactivity: The thiol group in 2-(1-(mercaptomethyl)cyclopropyl)acetic acid enables disulfide bond formation, a feature absent in the cyano derivative .

- Acid-Base Behavior: The amine-substituted derivatives (e.g., 2-(1-aminocyclopropyl)acetic acid) exhibit basicity, while the cyano and carboxylic acid groups confer acidity .

Physicochemical Properties

- In contrast, the hydrochloride salt of [1-(aminomethyl)cyclopropyl]acetic acid has enhanced aqueous solubility .

- Thermal Stability : Cyclopropane rings generally reduce thermal stability. However, bulky substituents (e.g., benzofuran in ’s compound) may stabilize the structure through steric hindrance .

- Crystallinity: The benzofuran derivative forms well-defined crystals stabilized by O–H⋯O hydrogen bonds and π-π interactions, whereas the cyano analogue’s crystallization behavior is less documented .

Biological Activity

2-(1-Cyanocyclopropyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula: C6H7NO2

- CAS Number: 1803588-23-9

This compound features a cyanocyclopropyl group that plays a crucial role in its biological activity, particularly in enzyme interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The cyanocyclopropyl moiety can modulate enzyme function, potentially acting as an inhibitor or activator depending on the target.

Key Mechanisms:

- Enzyme Interaction: The compound has shown potential to inhibit various enzymes, impacting cellular processes.

- Cellular Pathways: It may influence pathways related to cell survival and proliferation, although specific pathways remain to be fully elucidated .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiproliferative Effects: Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

- Enzyme Inhibition: It has been evaluated for its inhibitory effects on cathepsins, which are cysteine proteases involved in various physiological and pathological processes .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antiproliferative | Inhibits cancer cell proliferation | |

| Enzyme Inhibition | Inhibits cathepsins L, B, and S | |

| Cellular Interaction | Modulates cellular signaling pathways |

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Cancer Cell Lines:

- Researchers assessed the compound's effect on various cancer cell lines, noting significant inhibition of cell growth at micromolar concentrations.

- The study highlighted its potential as a lead compound for further drug development.

- Enzymatic Activity Evaluation:

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of compounds related to this compound. Understanding how structural modifications affect biological activity can guide future drug design efforts.

Table 2: Structure-Activity Relationship Findings

Q & A

Q. How do intermolecular interactions in the solid state affect the stability of this compound?

- Methodological Answer : Analyze crystal packing via Hirshfeld surfaces (CrystalExplorer). For example, O–H···O hydrogen bonds (2.65–2.85 Å) and C–H···π interactions (3.3–3.6 Å) stabilize dimeric structures. Thermogravimetric analysis (TGA) correlates thermal stability with packing efficiency .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting NMR and X-ray data regarding the conformation of the cyclopropane ring?

Q. What experimental controls validate the absence of cyanide hydrolysis during prolonged storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.